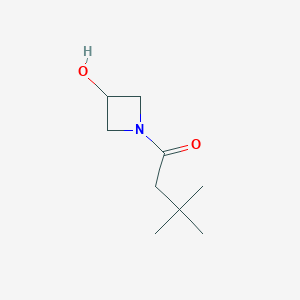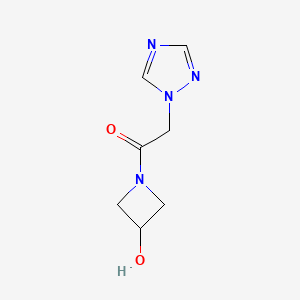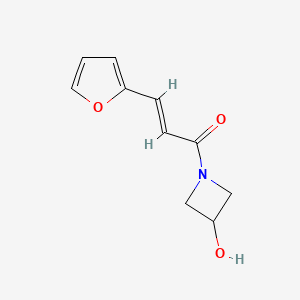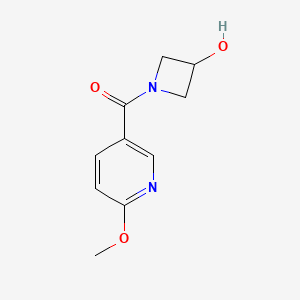![molecular formula C12H17NO2 B1468893 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol CAS No. 1339054-92-0](/img/structure/B1468893.png)
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol
Overview
Description
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is a chemical compound that belongs to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic and medicinal chemistry due to their unique structural and chemical properties
Mechanism of Action
, also known as 2-azetidinones or β-lactams, are a class of compounds that have been extensively studied for their diverse pharmacological activities. They are key structural elements of several classes of β-lactam antibiotics, including penams, cephems, penems, monobactams, carbapenems, and trinems .
The mode of action of β-lactam antibiotics generally involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, which are enzymes involved in the final stages of constructing the bacterial cell wall .
The biochemical pathway affected by this action is the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, β-lactam antibiotics can effectively kill bacteria by causing them to burst due to osmotic pressure .
The pharmacokinetics of β-lactam antibiotics can vary widely, but generally, they are well absorbed orally and are widely distributed throughout the body. They are typically excreted unchanged in the urine .
The result of action is the death of bacterial cells, leading to the resolution of bacterial infections .
The action environment can significantly influence the efficacy of β-lactam antibiotics. Factors such as pH, presence of other substances, and temperature can affect the stability and activity of these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the reaction of a ketene with an imine to form the azetidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate to yield deprotected azetidinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Deprotected azetidinones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWMVMRCWFURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)



